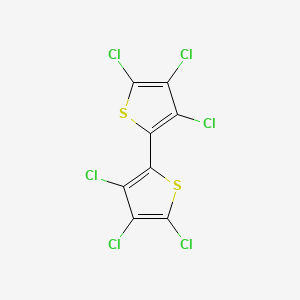
N,4-Dimethyl-5-(2-pyridinyl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,4-二甲基-5-(2-吡啶基)-1,3-噻唑-2-胺是一种杂环化合物,包含一个被吡啶环取代的噻唑环。这类化合物经常因其潜在的生物活性而在药物化学和材料科学等各个领域得到研究。
准备方法
合成路线和反应条件
N,4-二甲基-5-(2-吡啶基)-1,3-噻唑-2-胺的合成通常涉及噻唑环的形成,然后引入吡啶部分。常见的合成路线可能包括:
环化反应: 从合适的先驱体开始,例如 α-卤代酮和硫脲。
缩合反应: 使用五硫化二磷 (P2S5) 或 Lawesson 试剂等试剂来形成噻唑环。
工业生产方法
工业生产方法可能涉及优化用于大规模合成的反应条件,包括:
催化剂: 使用催化剂来提高产率和选择性。
溶剂: 选择有利于反应且易于去除的溶剂。
温度和压力: 控制温度和压力以确保有效的反应速率。
化学反应分析
反应类型
N,4-二甲基-5-(2-吡啶基)-1,3-噻唑-2-胺可以进行各种化学反应,包括:
氧化: 使用过氧化氢 (H2O2) 或间氯过氧苯甲酸 (m-CPBA) 等氧化剂转化为亚砜或砜。
还原: 使用氢化铝锂 (LiAlH4) 等还原剂还原噻唑环。
取代: 吡啶环上的亲电或亲核取代反应。
常用试剂和条件
氧化剂: H2O2、m-CPBA。
还原剂: LiAlH4、硼氢化钠 (NaBH4)。
溶剂: 二甲基亚砜 (DMSO)、乙腈 (CH3CN)。
主要产物
氧化产物: 亚砜、砜。
还原产物: 还原的噻唑衍生物。
取代产物: 各种取代的吡啶衍生物。
科学研究应用
化学: 作为合成更复杂分子的结构单元。
生物学: 研究其生物活性,包括抗菌和抗癌特性。
医药: 潜在用作药物中间体或活性成分。
工业: 用于开发具有特定性能的材料。
作用机制
N,4-二甲基-5-(2-吡啶基)-1,3-噻唑-2-胺的作用机制取决于其特定的生物靶点。通常,它可能会与酶或受体相互作用,通过结合相互作用调节其活性。所涉及的途径可能包括抑制酶活性或受体信号传导。
相似化合物的比较
类似化合物
- 4-甲基-5-(2-吡啶基)-1,3-噻唑-2-胺
- N-甲基-5-(2-吡啶基)-1,3-噻唑-2-胺
- 5-(2-吡啶基)-1,3-噻唑-2-胺
独特性
N,4-二甲基-5-(2-吡啶基)-1,3-噻唑-2-胺可能由于同时存在两个甲基而表现出独特的性质,这可能会影响其化学反应性和生物活性,与它的类似物相比。
属性
分子式 |
C10H11N3S |
|---|---|
分子量 |
205.28 g/mol |
IUPAC 名称 |
N,4-dimethyl-5-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H11N3S/c1-7-9(14-10(11-2)13-7)8-5-3-4-6-12-8/h3-6H,1-2H3,(H,11,13) |
InChI 键 |
JQESALWIRSTYGK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)NC)C2=CC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cannabinol (CBN) D3; Cannabinol-D3; 6,6,9-Trimethyl-3-(5,5,5-trideuteriopentyl)benzo[c]chromen-1-ol; Cannabinol (CBN) (Methyl-D3); Cannabinol (CBN) D3](/img/structure/B11942207.png)
![(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942215.png)

![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)

![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)




![azanium;2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyl [(2R)-2,3-di(hexadecanoyloxy)propyl] phosphate](/img/structure/B11942265.png)

![2-{4-[(Z)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11942274.png)

